molecular formula C9H8BrF3OS B13487208 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B13487208
M. Wt: 301.13 g/mol
InChI Key: ZHBDUMHQGJIXKY-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxy, methylsulfanyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the bromine, methoxy, methylsulfanyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. Common synthetic routes may include:

    Halogenation: Introduction of the bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Methylsulfanylation: Introduction of the methylsulfanyl group using methylthiol or dimethyl sulfide.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dehalogenated benzene derivatives.

    Substitution Products: Amino, thiol, or alkoxy-substituted benzene derivatives.

Scientific Research Applications

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxy-1-(methylsulfanyl)benzene: Lacks the trifluoromethyl group.

    5-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Lacks the methylsulfanyl group.

    5-Bromo-1-(methylsulfanyl)-3-(trifluoromethyl)benzene: Lacks the methoxy group.

Uniqueness

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is unique due to the presence of all four functional groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8BrF3OS

Molecular Weight

301.13 g/mol

IUPAC Name

5-bromo-2-methoxy-1-methylsulfanyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3OS/c1-14-8-6(9(11,12)13)3-5(10)4-7(8)15-2/h3-4H,1-2H3

InChI Key

ZHBDUMHQGJIXKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1SC)Br)C(F)(F)F

Origin of Product

United States

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